molecular formula C30H30N2O4 B11306416 1-[4-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11306416
M. Wt: 482.6 g/mol
InChI Key: ZLKJKJYZWRMULG-UHFFFAOYSA-N
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Description

1-[4-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[4-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functionalization: Introduction of the benzyloxyphenyl and dimethylaminopropyl groups through substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-[4-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres.

    Major Products: The products of these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups.

Scientific Research Applications

1-[4-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

1-[4-(BENZYLOXY)PHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other chromeno[2,3-c]pyrrole derivatives and benzyloxyphenyl-substituted molecules.

    Uniqueness: This compound’s unique combination of functional groups and structural features distinguishes it from other related compounds, offering distinct chemical and biological properties.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-methyl-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O4/c1-20-10-15-25-24(18-20)28(33)26-27(32(17-7-16-31(2)3)30(34)29(26)36-25)22-11-13-23(14-12-22)35-19-21-8-5-4-6-9-21/h4-6,8-15,18,27H,7,16-17,19H2,1-3H3

InChI Key

ZLKJKJYZWRMULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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